![molecular formula C13H17NO2 B14234411 2-Pyrrolidinone, 1-[(4-methoxyphenyl)methyl]-4-methyl- CAS No. 282535-38-0](/img/structure/B14234411.png)
2-Pyrrolidinone, 1-[(4-methoxyphenyl)methyl]-4-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyrrolidinone, 1-[(4-methoxyphenyl)methyl]-4-methyl- is a compound belonging to the class of pyrrolidinones, which are five-membered lactams. This compound is characterized by the presence of a pyrrolidinone ring substituted with a 4-methoxyphenylmethyl group and a methyl group. Pyrrolidinones are known for their diverse biological activities and are used as scaffolds in medicinal chemistry due to their ability to interact with various biological targets .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolidinone, 1-[(4-methoxyphenyl)methyl]-4-methyl- typically involves multi-step reactions. One common method includes the reaction of pyridin-2-yl-4-oxobutanal derivatives with ®-1-(4-methoxyphenyl)ethan-1-amine . The reaction conditions often involve the use of solvents like 1-Methyl-2-pyrrolidinone, which is known for its ability to dissolve a wide range of chemicals .
Industrial Production Methods
Industrial production of pyrrolidinone derivatives often involves large-scale synthesis using similar multi-step reactions. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity. Solvents like 1-Methyl-2-pyrrolidinone are commonly employed in these processes due to their excellent solvency properties .
Analyse Des Réactions Chimiques
Types of Reactions
2-Pyrrolidinone, 1-[(4-methoxyphenyl)methyl]-4-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines .
Applications De Recherche Scientifique
2-Pyrrolidinone, 1-[(4-methoxyphenyl)methyl]-4-methyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various bioactive molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a scaffold for designing new drugs with improved efficacy and selectivity.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals
Mécanisme D'action
The mechanism of action of 2-Pyrrolidinone, 1-[(4-methoxyphenyl)methyl]-4-methyl- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the structure of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other pyrrolidinone derivatives such as:
1-Methyl-2-pyrrolidinone: Known for its use as a solvent in various chemical reactions.
Pyrrolidin-2-one: Exhibits diverse biological activities and is used in medicinal chemistry.
Uniqueness
2-Pyrrolidinone, 1-[(4-methoxyphenyl)methyl]-4-methyl- is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties. The presence of the 4-methoxyphenylmethyl group enhances its ability to interact with biological targets, making it a valuable compound in drug discovery .
Propriétés
Numéro CAS |
282535-38-0 |
|---|---|
Formule moléculaire |
C13H17NO2 |
Poids moléculaire |
219.28 g/mol |
Nom IUPAC |
1-[(4-methoxyphenyl)methyl]-4-methylpyrrolidin-2-one |
InChI |
InChI=1S/C13H17NO2/c1-10-7-13(15)14(8-10)9-11-3-5-12(16-2)6-4-11/h3-6,10H,7-9H2,1-2H3 |
Clé InChI |
FRGQEAKCGQQZJB-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(=O)N(C1)CC2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzenemethanamine, N-[2,2-dimethyl-1-(trifluoromethyl)-3-butenyl]-](/img/structure/B14234336.png)
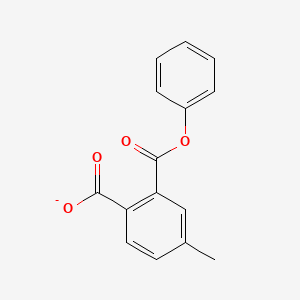
![Benzoic acid;[3-[(10-propylanthracen-9-yl)methoxy]phenyl]methanol](/img/structure/B14234353.png)
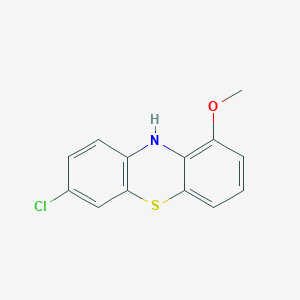
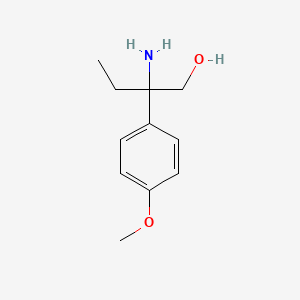
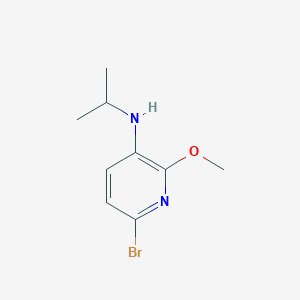
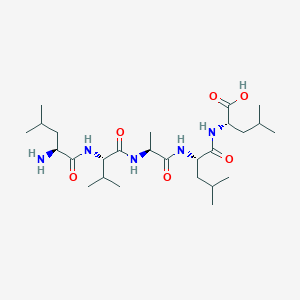
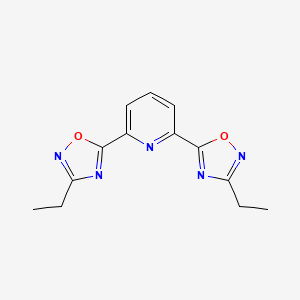
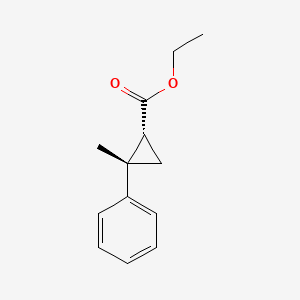
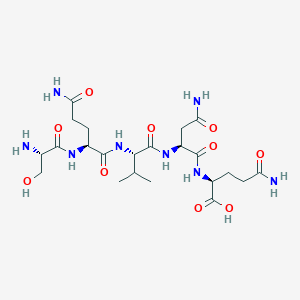
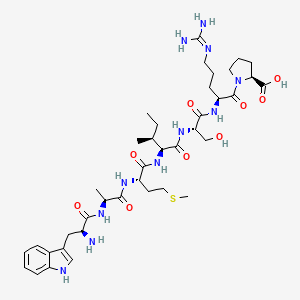
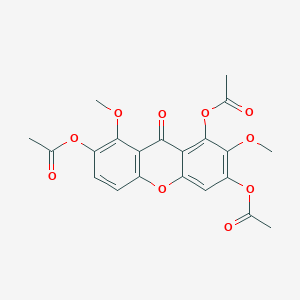
![4-[3-(Diethylamino)propyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14234400.png)
